molecular formula C48H36CuN4O4 B13011152 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel

Cat. No.: B13011152
M. Wt: 796.4 g/mol
InChI Key: SRXJYJQOZHEHQG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is a metalloporphyrin compound that features a nickel ion coordinated to a porphyrin ring substituted with four 3-methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with 3-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.

    Metalation: The porphyrin ligand is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrin derivatives .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion in the center of the porphyrin ring can undergo redox reactions, making it an effective catalyst. The methoxy groups on the phenyl rings can also participate in interactions with other molecules, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the position of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This positional difference can lead to variations in catalytic activity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C48H36CuN4O4

Molecular Weight

796.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

SRXJYJQOZHEHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2]

Origin of Product

United States

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